Product packaging for O-Desulfo Micafungin(Cat. No.:CAS No. 539823-80-8)

O-Desulfo Micafungin

Cat. No.: B1142227
CAS No.: 539823-80-8
M. Wt: 1190.2 g/mol
InChI Key: VJHYOZWFHJBKMZ-CICALKLBSA-N
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Description

Overview of Echinocandin Antifungal Agents and Their Molecular Basis of Action

Echinocandins represent a significant class of antifungal agents utilized in the management of invasive fungal infections. researchgate.net These compounds are semisynthetic cyclic lipopeptides, meaning they consist of a large cyclic hexapeptide core linked to a lipid side chain. tandfonline.comwikipedia.org The primary mechanism of action for echinocandins is the noncompetitive inhibition of the enzyme β-(1,3)-D-glucan synthase. tandfonline.comwikipedia.orgnih.govebsco.comoup.com This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall. nih.govoup.com By disrupting the production of this vital polymer, echinocandins compromise the fungal cell wall, leading to osmotic instability and ultimately cell lysis. wikipedia.org This targeted action against a structure unique to fungi contributes to their favorable safety profile in humans. nih.gov

Echinocandins, including micafungin (B1204384), caspofungin, and anidulafungin (B1665494), exhibit fungicidal (killing) activity against most Candida species and fungistatic (inhibiting growth) activity against Aspergillus species. nih.govoup.com Their unique mechanism makes them effective against fungal strains that may be resistant to other antifungal classes, such as azoles. nih.gov

Derivation of Micafungin from Natural Products

Micafungin is a semisynthetic derivative of a natural product. researchgate.netthe-microbiologist.comtandfonline.com Its journey begins with the fermentation of the filamentous fungus Coleophoma empetri, which produces the lipopeptide precursor, FR901379. researchgate.netnih.govthe-microbiologist.comtandfonline.com This natural product is then subjected to chemical modifications to enhance its properties. Specifically, the lipophilic side chain of the natural precursor is replaced to improve its chemical stability and in vivo antifungal efficacy. nih.gov This process of starting with a naturally occurring compound and chemically altering it to create a more effective drug is a common strategy in pharmaceutical development. nih.gov The industrial production of micafungin, therefore, relies heavily on the initial fermentation step to generate the necessary precursor. researchgate.net

O-Desulfo Micafungin as a Chemical Impurity or Degradation Product

This compound, also known as Micafungin Impurity D, is a compound that is structurally very similar to micafungin. veeprho.com The key difference lies in the absence of a sulfate (B86663) group on the benzene (B151609) ring of the molecule. Micafungin is a sodium salt of a sulfated derivative, and this compound is the corresponding desulfated version, where the sulfate moiety is replaced by a hydroxyl group. This seemingly minor structural change can arise during the manufacturing process or as a result of degradation. this compound can be formed from micafungin through processes such as acidolysis, alkaline hydrolysis, or simple hydrolysis. For instance, micafungin is moderately unstable under acidic conditions and highly unstable under alkaline conditions, leading to the formation of this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 539823-80-8 chromatoscientific.comchemical-suppliers.eupharmaffiliates.com
Molecular Formula C₅₆H₇₁N₉O₂₀ chromatoscientific.comchemical-suppliers.eupharmaffiliates.com
Molecular Weight 1190.23 g/mol
Synonyms Micafungin Impurity D veeprho.com, Pneumocandin A0
Appearance White, crystalline powder

Interactive Data Table: Key Structural Differences

CompoundKey Functional Group
Micafungin Sulfate group on the benzene ring
This compound Hydroxyl group on the benzene ring

The presence of impurities like this compound is a critical consideration in pharmaceutical manufacturing and quality control. clearsynth.com Impurities can potentially affect the efficacy and safety of the final drug product. Therefore, regulatory bodies require stringent monitoring and control of their levels.

In the context of micafungin production, this compound serves as a key marker for degradation. Its detection and quantification are essential for assessing the stability of micafungin under various conditions. nih.govresearchgate.net Analytical methods, such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), have been developed and validated to separate and quantify this compound and other related substances in micafungin drug products. nih.govnih.gov These methods are crucial for ensuring that the amount of this impurity remains within acceptable limits as defined by pharmacopeial standards. veeprho.com

The study of impurities like this compound also provides valuable insights into the degradation pathways of the parent drug. Understanding how and why this compound is formed helps in optimizing the synthesis, purification, and storage conditions of micafungin to minimize its formation and ensure the quality and consistency of the final pharmaceutical product. google.com

Table 2: Formation of this compound under Stress Conditions

Stress ConditionStability of MicafunginFormation of this compound
Acidic Moderately unstableCan be produced
Alkaline Very unstableCan be produced
Hydrolysis Slightly unstableCan be produced

Properties

CAS No.

539823-80-8

Molecular Formula

C56H71N9O20

Molecular Weight

1190.2 g/mol

IUPAC Name

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-2-(3,4-dihydroxyphenyl)-1,2-dihydroxyethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzamide

InChI

InChI=1S/C56H71N9O20/c1-4-5-6-17-84-32-14-11-28(12-15-32)40-21-33(63-85-40)27-7-9-29(10-8-27)49(76)58-34-20-39(71)52(79)62-54(81)45-46(73)25(2)23-65(45)56(83)43(38(70)22-41(57)72)60-53(80)44(48(75)47(74)30-13-16-36(68)37(69)18-30)61-51(78)35-19-31(67)24-64(35)55(82)42(26(3)66)59-50(34)77/h7-16,18,21,25-26,31,34-35,38-39,42-48,52,66-71,73-75,79H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,72)(H,58,76)(H,59,77)(H,60,80)(H,61,78)(H,62,81)/t25-,26+,31+,34-,35-,38+,39+,42-,43-,44-,45-,46-,47-,48-,52+/m0/s1

InChI Key

VJHYOZWFHJBKMZ-CICALKLBSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)O)O)O)C(CC(=O)N)O)C)O)O)O

Synonyms

1-[(4R,5R)-4,5-Dihydroxy-N2-[4-[5-[4-(pentyloxy)phenyl]-3-isoxazolyl]benzoyl]-L-ornithine]-4-[(4S)-4-(3,4-dihydroxyphenyl)-4-hydroxy-L-threonine]pneumocandin A0

Origin of Product

United States

Biosynthetic and Degradative Pathways of O Desulfo Micafungin

Microbial Fermentation of Micafungin (B1204384) Precursors

The journey to producing micafungin, and consequently its degradation product O-Desulfo Micafungin, commences with the fermentation of a crucial precursor molecule. This process relies on specific fungal strains and meticulously controlled environmental conditions to ensure optimal yield.

Involved Fungal Strains and Optimized Culture Conditions

The primary fungal strain responsible for producing the micafungin precursor, FR901379, is the filamentous fungus Coleophoma empetri. researchgate.netresearchgate.netwikipedia.org Research has also mentioned the use of fungal strains from the genera Fusarium or Zalerion for producing micafungin precursors. The industrial production of FR901379 is a key step in manufacturing micafungin. nih.gov

Successful fermentation hinges on providing the fungus with an optimal growth environment. The culture medium is a critical component, typically rich in nutrients to support the production of secondary metabolites. Key parameters that are carefully controlled during fermentation include:

Temperature: Maintained between 25–28°C, as higher temperatures can lead to the instability of the precursor.

pH: Kept within a range of 6.5–7.0. A shift towards alkaline conditions can inhibit fungal growth.

Agitation and Aeration: Aerobic agitation is necessary for the 7–10 day fermentation period, during which the fungus secretes the lipohexapeptide precursors into the culture broth.

The composition of the fermentation medium is also precisely formulated. A typical seed medium (MKS) contains soluble starch, sucrose, cottonseed meal, peptone, KH2PO4, and CaCO3, with the pH adjusted to 6.5. frontiersin.orgnih.gov The production medium (MKF) consists of glucose, corn starch, peptone, (NH4)2SO4, KH2PO4, FeSO4, ZnSO4, and CaCO3, also at a pH of 6.5. frontiersin.orgnih.gov

Table 1: Optimized Fermentation Parameters for Micafungin Precursor Production

Parameter Optimal Range Impact on Yield
Temperature 25–28°C Higher temperatures reduce precursor stability.
pH 6.5–7.0 Alkaline shifts inhibit fungal growth.
Agitation Aerobic Ensures proper mixing and oxygen supply.
Duration 7–10 days Allows for sufficient precursor secretion.

Lipohexapeptide Precursor Production

The direct precursor to micafungin is the sulfonated lipohexapeptide FR901379. researchgate.netnih.gov This nonribosomal peptide is the natural product of Coleophoma empetri fermentation. researchgate.netnih.gov The industrial process involves producing FR901379 through fermentation and then chemically modifying it to create micafungin. nih.gov Specifically, the palmitic acid side chain of FR901379 is deacylated and replaced with an optimized N-acyl side chain. nih.gov

The production of FR901379 has been a focus of optimization efforts to increase yields. Systems metabolic engineering in C. empetri has been employed to create high-efficiency producing strains. researchgate.netnih.gov By overexpressing rate-limiting enzymes, researchers have successfully increased the production of FR901379. researchgate.netnih.gov For instance, a wild-type strain of C. empetri MEFC09 initially produced 0.3 g/L of FR901379. researchgate.netnih.gov Through metabolic engineering, including the overexpression of a transcriptional activator, the titer was significantly increased to 1.3 g/L and, under fed-batch conditions in a bioreactor, reached up to 4.0 g/L. researchgate.netnih.gov

Elucidation of Precursor Biosynthetic Gene Clusters

The genetic blueprint for the biosynthesis of FR901379 lies within a specific gene cluster in Coleophoma empetri. dntb.gov.ua Understanding this cluster is crucial for metabolic engineering efforts aimed at improving precursor production. nih.gov

Key genes within the FR901379 biosynthetic cluster include:

CEnrps : A nonribosomal peptide synthetase gene that forms the core of the peptide structure. acs.org

CEligase : A fatty-acyl-AMP ligase gene responsible for activating palmitic acid and transferring it to the NRPS. acs.org

Oxygenase Genes (CEoxy1-4) : Four nonheme mononuclear iron oxygenase genes involved in synthesizing nonproteinogenic amino acids. acs.org

L-homotyrosine Biosynthesis Genes (CEhtyA-D) : Genes responsible for the production of L-homotyrosine, a key amino acid in the hexapeptide core. acs.org

Cytochrome P450 Genes (CEp450-1 and CEp450-2) : These enzymes are involved in modification reactions. acs.org

Transcriptional Regulator Gene (CEhyp) : A gene that likely controls the expression of other genes in the cluster. acs.org

Further research has identified two additional genes, CEp450-3 and CEsul, located outside the core cluster, which are responsible for the sulfonyloxy group addition that characterizes FR901379. acs.org Metabolic engineering strategies have targeted these genes. For example, overexpressing the rate-limiting cytochrome P450 enzymes McfF and McfH eliminated unwanted byproducts and boosted FR901379 production. nih.gov Additionally, a transcriptional activator, McfJ, was identified and overexpressed, leading to a significant increase in FR901379 titers. nih.gov

Formation Mechanisms of this compound

This compound is not a direct product of biosynthesis but rather a degradation product of micafungin. Its formation occurs through chemical reactions that remove the sulfate (B86663) group from the parent molecule. These reactions are primarily mediated by acidic and alkaline conditions.

Acidolysis-Mediated Degradation

Micafungin is moderately unstable under acidic conditions. Acid-catalyzed hydrolysis, or acidolysis, can lead to the formation of this compound, referred to as impurity D. Studies have shown that acid degradation can result in the formation of approximately 2.3% of this impurity. This process involves the cleavage of the sulfate ester bond under the influence of an acidic environment.

Alkaline Hydrolysis-Mediated Degradation

Micafungin is highly unstable in alkaline environments. Alkaline hydrolysis is another pathway that leads to the formation of this compound. Under basic conditions, micafungin degradation can yield about 2.1% of this compound. This reaction also targets the sulfate group, leading to its removal from the micafungin structure. In addition to acid and alkaline hydrolysis, simple hydrolysis in water can also produce this compound, though to a lesser extent (around 1.2%).

Table 2: Degradation of Micafungin and Formation of this compound

Degradation Condition Stability of Micafungin Yield of this compound
Acid Hydrolysis Moderately unstable ~2.3%
Alkaline Hydrolysis Very unstable ~2.1%
Water Hydrolysis Slightly unstable ~1.2%

General Hydrolysis Pathways

The degradation of micafungin can lead to the formation of this compound through several non-enzymatic hydrolysis routes. These pathways are influenced by the pH of the environment and are significant in understanding the stability of the parent drug.

Acidic Hydrolysis : Under acidic conditions, micafungin is moderately unstable and can degrade to form this compound (Impurity D). Studies have shown that this degradation can result in the formation of approximately 2.3% of this impurity.

Alkaline Hydrolysis : Micafungin demonstrates significant instability in alkaline environments, readily undergoing hydrolysis to yield this compound. This process has been observed to produce about 2.1% of the desulfated impurity.

Neutral Hydrolysis : In a neutral aqueous environment, micafungin is slightly unstable and can also hydrolyze to form this compound, albeit at a lower rate, resulting in approximately 1.2% of the impurity.

These hydrolysis pathways are crucial for quality control in the manufacturing and storage of micafungin, as the presence of impurities can affect the drug's quality, safety, and stability.

Enzymatic Metabolism of Micafungin Leading to Desulfonation Intermediates

The in vivo metabolism of micafungin is a key pathway for the formation of this compound and its subsequent metabolites. This process is primarily carried out by two key enzymes.

Role of Arylsulfatase in Metabolite Formation

The primary enzymatic step in the metabolism of micafungin that leads to a desulfonated intermediate is catalyzed by the enzyme arylsulfatase. nih.govnih.govfda.govdrugbank.comwikidoc.orgfda.govtga.gov.aunih.govnih.govopenaccessjournals.com

Formation of M1 Metabolite (this compound) : Arylsulfatase acts on micafungin to hydrolyze the sulfate ester bond, resulting in the formation of the catechol form, known as the M1 metabolite. drugbank.comwikidoc.orgfda.govtga.gov.aunih.govnih.gov This M1 metabolite is identical to this compound. biosynth.com

Contribution of Catechol-O-Methyltransferase to Further Metabolites

Following its formation, the this compound (M1 metabolite) undergoes further metabolism.

Formation of M2 Metabolite : The enzyme catechol-O-methyltransferase (COMT) acts on the catechol group of the M1 metabolite. nih.govnih.govfda.govdrugbank.comwikidoc.orgfda.govtga.gov.aunih.govnih.govopenaccessjournals.com COMT catalyzes the methylation of one of the hydroxyl groups on the catechol ring, leading to the formation of the methoxy (B1213986) form, known as the M2 metabolite. drugbank.comwikidoc.orgfda.govtga.gov.aunih.govnih.gov

Table 1: Summary of Micafungin Metabolites

Metabolite Precursor Enzyme Involved Chemical Transformation
This compound (M1) Micafungin Arylsulfatase Desulfonation
M2 This compound (M1) Catechol-O-methyltransferase (COMT) Methylation

Molecular Mechanism of Action and Comparative Biological Activity

Inhibition of Fungal 1,3-Beta-D-Glucan Synthase by Echinocandins

The primary target of echinocandin antifungals, including micafungin (B1204384) and by extension, O-Desulfo Micafungin, is the enzyme 1,3-beta-D-glucan synthase. researchgate.netwikipedia.orgopenaccessjournals.com This enzyme is a critical component in the biosynthesis of 1,3-beta-D-glucan, a fundamental polysaccharide that constitutes a major structural element of the fungal cell wall. biosynth.comresearchgate.net As this enzyme is absent in mammalian cells, it represents a highly selective target for antifungal therapy, contributing to the favorable safety profile of echinocandins. biosynth.com

Echinocandins, including micafungin, exhibit a non-competitive mode of inhibition against 1,3-beta-D-glucan synthase. openaccessjournals.combiosynth.comdovepress.comeuropa.eu This means that the inhibitor does not bind to the active site of the enzyme where the substrate (UDP-glucose) would normally bind. Instead, it is hypothesized to bind to an allosteric site on the enzyme complex. This binding event induces a conformational change in the enzyme, which in turn hinders its catalytic activity, thereby blocking the synthesis of the glucan polymer. The consequence of this inhibition is a weakened cell wall that is unable to withstand osmotic stress, ultimately leading to fungal cell lysis and death. openaccessjournals.comdovepress.com

The 1,3-beta-D-glucan synthase is a multi-subunit enzyme complex integrated into the fungal cell membrane. The catalytic subunit, encoded by the FKS genes (such as FKS1 and FKS2), is the primary target of echinocandins. researchgate.net Specific regions within the Fks proteins, often referred to as "hotspots," are believed to be the binding sites for these antifungal agents. Mutations within these hotspot regions have been associated with reduced susceptibility and clinical resistance to echinocandins.

Non-Competitive Inhibition Dynamics

Structural Determinants of Biological Activity: Role of the Sulfate (B86663) Group

The defining structural difference between micafungin and this compound is the presence of a sulfate group on the hydroxy-tyrosine residue of micafungin's cyclic hexapeptide core. researchgate.net This single chemical moiety plays a pivotal role in the physicochemical properties and, consequently, the biological activity of the molecule.

Direct comparative data on the inhibition kinetics of this compound against 1,3-beta-D-glucan synthase is scarce in publicly available literature, likely due to its status as an impurity. However, by examining the data from the precursor molecule FR901379 and its desulfated analog FR133302, we can infer the potential impact of desulfonation. The 50% inhibitory concentration (IC50) values against 1,3-beta-D-glucan synthase for FR901379 and related sulfated compounds were found to be potent. rsc.org The desulfated molecule, while less water-soluble, retained significant, though not identical, inhibitory activity. rsc.org This indicates that this compound likely possesses a reduced, but not completely abrogated, ability to inhibit the target enzyme compared to micafungin.

CompoundSulfate GroupIC50 against 1,3-β-glucan synthase (µg/mL)Water Solubility (mg/mL)
FR901379 (Micafungin Precursor)Present0.7>50
FR133302 (Desulfated Precursor)AbsentNot specified as dramatically dropped1

Impact of Desulfonation on Target Affinity

Cellular Responses to Cell Wall Perturbation

The inhibition of 1,3-beta-D-glucan synthesis by echinocandins triggers a cascade of cellular stress responses in fungi as they attempt to compensate for the damage to their cell wall. This perturbation leads to the activation of cell wall integrity (CWI) signaling pathways. A key response is the compensatory increase in chitin (B13524) synthesis, another major component of the fungal cell wall. This is a survival mechanism to reinforce the weakened cell structure. Furthermore, exposure to echinocandins can lead to the induction of apoptosis, or programmed cell death, in some fungal species. microbialcell.com Studies on Candida parapsilosis have shown that micafungin can induce apoptosis even at sub-inhibitory concentrations, suggesting a complex interplay between direct cell wall damage and the activation of internal cell death pathways. microbialcell.com

Activation of Cell Wall Integrity Signaling (CWIS) Pathway

This compound, a derivative of the echinocandin antifungal agent micafungin, exerts its effect by inhibiting the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall. This disruption of the cell wall triggers a compensatory response known as the Cell Wall Integrity Signaling (CWIS) pathway. nih.govmdpi.com The CWIS pathway is a conserved signaling cascade in fungi that senses and responds to cell wall stress, coordinating repair mechanisms to maintain cellular integrity. nih.gov

In various fungal species, including Aspergillus nidulans, the CWIS pathway involves key signaling proteins such as the Rho1 GTPase, protein kinase C, and a MAP kinase cascade that ultimately activates the MAP kinase MpkA. nih.gov The activation of this pathway is a direct consequence of the cell wall damage inflicted by agents like micafungin and its derivatives. nih.govmdpi.com When the synthesis of β-1,3-glucan is inhibited, the cell wall weakens, leading to a loss of hyphal integrity. nih.gov This damage is detected by cell surface sensors that initiate the CWIS cascade to upregulate genes involved in cell wall repair and restore normal growth. nih.gov

Studies on micafungin have shown that its-induced cell wall damage leads to the activation of the CWIS pathway. nih.govmdpi.com This response is crucial for the fungus's attempt to counteract the antifungal's effects. In Candida albicans, micafungin treatment leads to the activation of the cell wall integrity pathway mediated by the MAP kinase Mkc1. mdpi.com Interestingly, in Aspergillus nidulans, the transcriptional response to micafungin-induced cell wall stress is significantly altered in mutants lacking MpkA, the terminal kinase in the CWIS pathway, highlighting the central role of this pathway in mediating the fungal response to echinocandins. nih.govnsf.gov The activation of the CWIS pathway by this compound represents a key aspect of its molecular mechanism, demonstrating the intricate interplay between the antifungal agent and the fungal cell's survival response.

Morphological Alterations in Fungal Hyphae

The inhibition of β-1,3-D-glucan synthesis by this compound and its parent compound, micafungin, leads to profound morphological changes in fungal hyphae. These alterations are a direct result of the compromised cell wall and are a hallmark of the echinocandin class of antifungals. nih.govresearchgate.net

In Aspergillus fumigatus, treatment with micafungin induces several characteristic morphological changes. nih.govresearchgate.net These include an increased formation of branches along the lateral walls of the hyphae, disruption of the hyphal tips, and the eventual crushing and collapse of the entire hyphal structure. nih.govresearchgate.net The inhibition of normal apical growth is often accompanied by excessive lateral branching, which is followed by the rupture of both the primary hyphal tips and the newly formed branch tips. nih.gov This ultimately leads to the destruction of the hyphae. nih.gov

Furthermore, electron microscopy studies have revealed that in addition to cell wall damage, micafungin can also affect membranous structures within the fungal cell. nih.govresearchgate.net This includes disruption of the cell membrane, partial loss of the nuclear membrane, and expansion of the endoplasmic reticulum. nih.govresearchgate.net

In Aspergillus nidulans, exposure to micafungin has been shown to induce morphological changes consistent with microcycle conidiation, which is the formation of spores directly from hyphae without the typical developmental stages. mdpi.combiorxiv.org This response is dependent on the CWIS pathway, as it is abolished in mutants lacking the MpkA kinase. mdpi.combiorxiv.org This suggests that in some fungi, the response to cell wall stress may involve the initiation of asexual development as a survival strategy. mdpi.combiorxiv.org

The morphological alterations induced by this compound and related compounds are a clear visual indicator of their potent antifungal activity and their targeted effect on the fungal cell wall.

Compound Quick Reference Table

Compound Name
This compound
Micafungin
Anidulafungin (B1665494)
Caspofungin
Fluconazole
Amphotericin B
Itraconazole
Voriconazole
Posaconazole
Isavuconazole

Research Findings on Fungal Response to Micafungin

Fungal SpeciesObserved Morphological/Signaling EffectReference
Aspergillus fumigatusIncreased lateral branching, disruption of hyphal tips, collapse of hyphae, damage to cell and nuclear membranes. nih.govresearchgate.net
Candida albicansActivation of the Mkc1-mediated cell wall integrity pathway. mdpi.com
Aspergillus nidulansInduction of microcycle conidiation, dependent on the MpkA kinase of the CWIS pathway. mdpi.combiorxiv.org

Enzymatic and Metabolic Interactions

In Vitro Studies on Fungal Metabolic Pathway Alterations

There is a lack of specific research on the effects of O-Desulfo Micafungin (B1204384) on fungal metabolic pathways. Studies on the parent compound, micafungin, have demonstrated significant alterations in key metabolic processes in fungi such as Candida albicans. nih.govnih.gov These investigations provide a framework for potential areas of study for O-Desulfo Micafungin.

Changes in Amino Acid Metabolism

Currently, there are no specific studies detailing the impact of this compound on the amino acid metabolism of fungi. Research on micafungin has shown that at subinhibitory concentrations, there is a notable increase in the intracellular pools of most amino acids in Candida albicans. nih.govnih.gov Conversely, at inhibitory concentrations, a significant decrease in these amino acid pools is observed, suggesting a disruption of protein synthesis and cellular replication. nih.govnih.gov Future research is needed to determine if this compound elicits a similar response.

Perturbations in Nucleic Acid Metabolism

Specific data on how this compound perturbs nucleic acid metabolism in fungi are not available. In studies with micafungin, a concentration-dependent effect on nucleic acid metabolism in C. albicans has been documented. nih.gov Subinhibitory concentrations led to an accumulation of nucleic acids like guanine, cytosine, and cytidine (B196190). nih.gov However, at the minimum inhibitory concentration (MIC), the levels of metabolites such as cytosine, adenosine-5-monophosphate (AMP), and cytidine 3'-monophosphate (3'CMP) were significantly reduced. nih.gov Investigation into whether this compound has similar effects is warranted.

Effects on Central Carbon Metabolism

The specific effects of this compound on the central carbon metabolism of fungi have not been reported. For micafungin, its impact on central carbon metabolism in C. albicans has been shown to be varied and metabolite-dependent. nih.gov Understanding these effects is crucial as central carbon metabolism provides the essential precursors for many biosynthetic pathways.

Modulation of Polyamine and Glutathione (B108866) Metabolism

There is no available research on the modulation of polyamine and glutathione metabolism by this compound. Studies on micafungin have indicated that at subinhibitory concentrations, there is a significant increase in the metabolic pathways related to polyamines. nih.govnih.gov Polyamines are crucial for fungal growth, differentiation, and stress response. nih.govnih.govfrontiersin.org Similarly, glutathione metabolism is vital for maintaining redox homeostasis and protecting against oxidative stress in fungi. biorxiv.orgmdpi.com The interaction of this compound with these pathways remains an open area for investigation.

In Vitro Investigation of Co-Compound Interactions

The potential for synergistic or antagonistic interactions between this compound and other antifungal agents has not been specifically studied.

Synergy and Antagonism with Other Antifungal Agents in vitro

There are no published in vitro studies evaluating the synergistic or antagonistic effects of this compound when combined with other antifungal drugs. In contrast, the parent compound, micafungin, has been studied in combination with various antifungals against different fungal species. nih.govnih.govresearchgate.net For example, studies have shown that micafungin can act synergistically with agents like amphotericin B against certain isolates of Cryptococcus. nih.govnih.govresearchgate.net Such combination studies are essential for understanding the full therapeutic potential and are a necessary area of future research for this compound.

Effects on Cytochrome P450 Enzymes in vitro

Extensive searches of scientific literature and clinical trial data did not yield specific research findings on the in vitro effects of this compound on cytochrome P450 (CYP450) enzymes. This compound, also known as M-1, is a primary metabolite of the antifungal agent micafungin. openaccessjournals.comnih.gov The metabolism of micafungin to this compound is catalyzed by the enzyme arylsulfatase and is not dependent on the CYP450 system. openaccessjournals.comnih.govasm.org

While studies have investigated the parent compound, micafungin, and its potential for CYP450-mediated interactions, corresponding data for its O-Desulfo metabolite are not available in the reviewed literature. Research on micafungin indicates it is a weak inhibitor of CYP3A4 in vitro and does not significantly inhibit other isoforms such as CYP1A2, CYP2C9, or CYP2C19 at clinically relevant concentrations. tga.gov.auresearchgate.netnih.govnih.gov However, these findings are specific to the parent drug.

Consequently, there is no available data to populate a table on the inhibitory or inductive effects (such as IC₅₀ or Kᵢ values) of this compound on various cytochrome P450 isoenzymes. The focus of existing research has been on the metabolic pathways of micafungin and its other metabolites, such as M-5, which is formed through CYP450-catalyzed hydroxylation. openaccessjournals.comdrugbank.com

Detailed Research Findings

Data Tables

Due to the absence of research data on the interaction between this compound and cytochrome P450 enzymes, no data table can be generated.

Molecular Basis of Resistance Mechanisms

Hotspot Mutations in FKS Subunits of Glucan Synthase

The target of echinocandins is the enzyme 1,3-β-D-glucan synthase, which is essential for synthesizing a key component of the fungal cell wall. scispace.comnih.gov The catalytic subunit of this enzyme, known as Fks, is encoded by the FKS genes. scispace.com Acquired resistance is most commonly caused by specific amino acid substitutions in highly conserved "hotspot" regions within the Fks proteins. nih.govasm.org These mutations directly interfere with the ability of echinocandins to inhibit the enzyme. asm.orgnih.gov

Mutations conferring resistance are typically found in two primary hotspot regions of the FKS genes. nih.gov In Candida albicans, the most common and significant resistance-conferring mutations occur in the FKS1 gene, particularly substitutions at serine positions 641 and 645. nih.gov In Candida glabrata, which has two functionally redundant genes (FKS1 and FKS2), prominent mutations are found at positions like Ser629 in Fks1 and Ser663 and Phe659 in Fks2. nih.govmdpi.com The presence of these mutations is directly linked to elevated minimum inhibitory concentration (MIC) values, a measure of drug resistance. nih.govnih.gov

For instance, mutations in C. glabrata such as Fks1-S629P and Fks2-S663P have been shown to increase micafungin (B1204384) MICs by 32- to 64-fold compared to wild-type strains. mdpi.com A novel mechanism of high-level resistance in C. glabrata has also been identified, involving a combination of a premature stop codon in the FKS1 gene and a point mutation (E655K) just upstream of the hotspot region in FKS2. tandfonline.com

Table 1: Common FKS Hotspot Mutations and Associated Fungal Species

GeneMutationAmino Acid ChangeFungal SpeciesReference
FKS1S641, S645Serine to other residuesCandida albicans nih.gov
FKS1S629PSerine to ProlineCandida glabrata mdpi.com
FKS2S663PSerine to ProlineCandida glabrata mdpi.com
FKS2F659VPhenylalanine to ValineCandida glabrata nih.gov
FKS1W508stopTryptophan to Stop CodonCandida glabrata tandfonline.com
FKS2E655KGlutamic Acid to LysineCandida glabrata tandfonline.com

The amino acid substitutions in Fks proteins directly reduce the sensitivity of the glucan synthase enzyme to echinocandins. nih.gov This is quantifiable through kinetic studies that measure the drug concentration required for 50% enzyme inhibition (IC50) or the inhibition constant (Ki). Research has demonstrated that mutations in Fks1p and Fks2p can decrease the drug sensitivity of the glucan synthase enzyme by a factor of 100 to 1,000. nih.govnih.gov

While these mutations significantly increase the drug concentration needed to inhibit the enzyme, they can sometimes come at a fitness cost, reducing the enzyme's catalytic efficiency (Vmax). nih.govnih.gov However, the primary effect is a dramatic decrease in the enzyme's affinity for the drug, which is the biochemical basis for the observed clinical resistance. nih.govnih.gov The correlation between a specific FKS mutation and the resulting IC50 or Ki value provides a direct measure of its impact on resistance, often showing a stronger association than MIC values alone, which can be influenced by other factors. nih.govasm.org

The involvement of different FKS genes in resistance varies by species. In most Candida species, including C. albicans, FKS1 is an essential gene, and thus, resistance mutations are found exclusively within it. scispace.commdpi.com Candida glabrata is a notable exception, possessing two functionally redundant genes, FKS1 and FKS2. mdpi.com In this species, mutations in either gene can lead to resistance. mdpi.com In fact, high-level resistance in C. glabrata can sometimes require mutations in both FKS1 and FKS2. researchgate.netoup.com For example, a strain may first acquire a mutation in FKS1, conferring intermediate resistance, and subsequent exposure to the drug can select for additional mutations in FKS2, leading to a high-level resistance phenotype. oup.com The expression levels of FKS1 and FKS2 can also be regulated in response to drug-induced stress, further contributing to the resistance profile. plos.org

Correlation Between Mutations and Enzyme Sensitivity to Echinocandins

Adaptive Cellular Stress Responses Promoting Resistance

Before stable, high-level resistance emerges through FKS mutations, fungal cells can exhibit tolerance to echinocandins through adaptive stress responses. scispace.comnih.gov Inhibition of glucan synthase by drugs like micafungin causes significant cell wall stress, which triggers a variety of protective cellular pathways. oup.com

Key among these are the calcineurin and Hsp90 (Heat Shock Protein 90) signaling pathways. oup.complos.org Hsp90 is a molecular chaperone that stabilizes many client proteins, including calcineurin, a critical protein phosphatase. plos.orgresearchgate.net When the cell wall is damaged, these pathways are activated, leading to compensatory mechanisms such as an increase in chitin (B13524) synthesis to reinforce the weakened cell wall. oup.com By stabilizing the cell in the presence of the drug, these stress responses create a state of drug tolerance, allowing a subpopulation of "persister" cells to survive. nih.govoup.com This drug-adapted state provides the necessary time and opportunity for the cells to acquire the permanent FKS hotspot mutations that confer stable resistance. scispace.comnih.gov Pharmacological or genetic inhibition of Hsp90 or calcineurin has been shown to reduce echinocandin tolerance and can even reverse resistance in some clinical isolates, highlighting the crucial role of these pathways. plos.orgplos.org

Biofilm Formation and Reduced Susceptibility at a Mechanistic Level

Fungal biofilms are structured communities of cells encased in a self-produced extracellular matrix (ECM). oup.com This mode of growth is inherently associated with reduced susceptibility to antifungal agents for several reasons. oup.comoup.com The dense ECM, which contains polysaccharides like β-1,3 glucan as well as extracellular DNA (eDNA), acts as a physical barrier. nih.govtandfonline.com It can sequester antifungal drugs, preventing them from reaching their cellular targets. nih.gov The eDNA component of the matrix has been specifically implicated in promoting resistance to echinocandins. nih.govtandfonline.com

Furthermore, cells within a biofilm exhibit different physiological states compared to their free-floating (planktonic) counterparts. oup.com They often have slower growth rates, and this reduced metabolic activity can make them less susceptible to drugs that target active processes like cell wall synthesis. oup.comoup.com The activation of stress response pathways, including the calcineurin and Hsp90 pathways, also contributes to the heightened resistance observed in biofilms. oup.com This multifactorial resistance makes biofilm-related infections particularly challenging to treat. oup.comasm.org

Analytical and Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in distinguishing O-Desulfo Micafungin (B1204384) from Micafungin and other related impurities.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a sensitive method for the quantification of Micafungin and its related compounds. For the analysis of Micafungin in human plasma, a direct-injection HPLC method using a novel hydrophobic/hydrophilic hybrid ODS column has been developed. nih.gov This method utilizes fluorescence detection with excitation and emission wavelengths set at 273 nm and 464 nm, respectively. nih.govresearchgate.net The method demonstrates good linearity and accuracy, making it suitable for quantitative analysis. nih.gov While this method is established for Micafungin, its principles are applicable to the detection and quantification of its impurities like O-Desulfo Micafungin, which shares a similar core structure. The fluorescence properties of these compounds allow for their sensitive detection even at low concentrations.

A study developing a stability-indicating HPLC method for Micafungin sodium and its related substances utilized an Agilent Zorbax SB-C18 column (250 × 4.6 mm, 5 μm). nih.govnih.gov The mobile phase consisted of a buffer at pH 2.9 and acetonitrile (B52724) in a 62:38 (v/v) ratio, with detection at 210 nm. This method proved effective in separating Micafungin from its degradation products, including this compound. nih.govnih.gov

ParameterHPLC with Fluorescence Detection Details
Column Agilent Zorbax SB-C18 (250 × 4.6 mm, 5 μm) nih.govnih.gov
Mobile Phase pH 2.9 buffer and acetonitrile (62:38, v/v)
Flow Rate 1 mL/min
Column Temperature 45 °C
Detection Fluorescence (Excitation: 273 nm, Emission: 464 nm) nih.govresearchgate.net
Injection Volume 10 μL

Ultra-Performance Liquid Chromatography (UPLC) for Impurity Analysis

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution and reduced analysis time compared to traditional HPLC, making it highly suitable for impurity profiling. waters.com A validated RP-UPLC method has been developed for the determination of Micafungin sodium and its impurities, including this compound (Impurity D). ijpsr.com This method employs a Phenomenex Aeris peptide XB C18 column (150 × 2.1 mm, 1.7 µm particle size) maintained at 45°C. ijpsr.com The mobile phase consists of a 0.01 M phosphate (B84403) buffer (pH 2.9) and acetonitrile under a gradient program, with a flow rate of 0.3 ml/min and detection at 279 nm. ijpsr.com

The UPLC method has shown excellent performance in separating Micafungin from its impurities, with the method being validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness. ijpsr.com The recovery for impurities, including this compound, was found to be within the acceptable range of 98-102% at different concentration levels.

ParameterUPLC Method Details for Impurity Analysis
Column Phenomenex Aeris peptide XB C18 (150 × 2.1 mm, 1.7 µm) ijpsr.com
Mobile Phase 0.01 M phosphate buffer (pH 2.9) and acetonitrile (gradient) ijpsr.com
Flow Rate 0.3 ml/min ijpsr.com
Column Temperature 45 °C ijpsr.com
Detection Wavelength 279 nm ijpsr.com

Spectrometric Approaches for Structural Confirmation and Purity Assessment

Spectrometric techniques are indispensable for the definitive identification and purity evaluation of this compound.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful tool for the structural elucidation of this compound. Electrospray ionization mass spectrometry (ESI-MS) can show the [M+H]⁺ ion, which is consistent with the theoretical molecular weight of the compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high specificity and accuracy for the quantification of Micafungin and its related substances. nih.gov While a specific LC-MS/MS method for this compound is not detailed in the provided results, the techniques applied to Micafungin are directly transferable for the analysis of this impurity. nih.gov

Application in Determination of Related Substances and Degradation Products

This compound is a known degradation product of Micafungin. Forced degradation studies have shown that this compound (Impurity D) can be formed under acidic, alkaline, and hydrolytic stress conditions. Specifically, Micafungin is moderately unstable to acid degradation, very unstable to alkali degradation, and slightly unstable to hydrolysis, all of which can lead to the formation of this compound. A stability-indicating HPLC method was developed to separate and quantify these degradation products, confirming the method's specificity. nih.govnih.gov The limit of detection for impurities was found to be in the range of 0.006%–0.013%, highlighting the sensitivity of the method. nih.govnih.gov

Degradation ConditionStability of MicafunginFormation of this compound (Impurity D) (%)
AcidolysisModerately unstable2.3%
Alkaline hydrolysisVery unstable2.1%
HydrolysisSlightly unstable1.2%

In Vitro Assays for Biological Activity Characterization

This compound's biological activity is characterized through various in vitro assays to understand its mechanism of action and efficacy. As a derivative of Micafungin, it is expected to inhibit the synthesis of 1,3-beta-D-glucan, an essential component of the fungal cell wall. This inhibition disrupts cell wall integrity, leading to cell lysis.

The in vitro activity of echinocandins like Micafungin is evaluated against various fungal species, particularly Candida and Aspergillus species. researchgate.net The desulfonated structure of this compound likely impacts its minimum effective concentration (MEC) and minimum inhibitory concentration (MIC) values compared to the parent compound. Time-kill curve assays are also employed to assess the fungicidal activity of these compounds over time. researchgate.net

Minimal Inhibitory Concentration (MIC) Determination

The Minimal Inhibitory Concentration (MIC) is a fundamental quantitative measure in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. nih.govmdpi.com For antifungal agents like this compound, MIC determination is crucial for assessing the compound's potency and spectrum of activity against various fungal pathogens. The process is typically carried out using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). nih.govnih.gov

In this method, a standardized inoculum of a specific fungal strain is introduced to a series of microplate wells containing serial dilutions of the antifungal compound. nih.gov After an incubation period, typically 24 to 48 hours, the wells are visually inspected or read with a spectrophotometer to identify the lowest concentration at which no growth is observed. mdpi.com This concentration is reported as the MIC value, usually in micrograms per milliliter (µg/mL). nih.gov

While specific MIC data for this compound, a metabolite and impurity of micafungin, is not extensively published in peer-reviewed literature, its activity is expected to be comparable to its parent compound due to their structural similarity. this compound acts by inhibiting the enzyme 1,3-beta-D-glucan synthase, which is essential for fungal cell wall synthesis. The absence of the sulfo group may slightly alter its binding affinity to the target enzyme, potentially resulting in minor differences in potency compared to micafungin. For context, reported MIC values for the parent compound, micafungin, against common fungal pathogens are well-documented and provide a benchmark for expected activity. nih.govnih.govopenaccessjournals.com

Fungal SpeciesMicafungin MIC Range (µg/mL)Reference
Candida albicans≤0.002 to 0.015 nih.gov
Candida glabrata≤0.002 to 0.015 nih.gov
Candida parapsilosis0.12 to 2 nih.gov
Candida tropicalis≤0.002 to 0.015 nih.gov
Aspergillus fumigatus0.004 to 0.015 nih.gov
Aspergillus flavus≤0.125 (MEC) nih.govopenaccessjournals.com
Aspergillus niger≤0.125 (MEC) nih.govopenaccessjournals.com

Note: For filamentous fungi like Aspergillus, a Minimum Effective Concentration (MEC) endpoint, which measures the concentration causing the growth of small, aberrant, branched hyphae, is often used for echinocandins instead of a traditional MIC. nih.gov

Morphological Studies Using Microscopy (SEM/TEM)

Morphological studies using high-resolution microscopy are essential for visualizing the physical effects of antifungal compounds on fungal cells. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools used to observe ultrastructural changes, providing direct evidence of a drug's mechanism of action. thermofisher.comnih.gov These methods would be recommended to elucidate the antifungal mechanism of this compound by visualizing the disruption of the fungal cell wall.

Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of fungal cells. nih.gov In studies of the parent compound micafungin against molds like Aspergillus fumigatus, SEM has revealed dramatic changes in hyphal morphology. researchgate.netresearchgate.netnih.gov These alterations include the inhibition of normal apical growth, excessive formation of short lateral branches, distortion and collapse of entire hyphae, and the disruption of the tips of both primary hyphae and branches. researchgate.netnih.gov The surfaces of treated hyphae often appear rough and wrinkled. researchgate.net

Transmission Electron Microscopy (TEM) allows for the examination of the internal structures of the fungal cell in ultrathin sections. mdpi.comresearchgate.net For echinocandins like micafungin, TEM studies have shown that the compound not only affects the cell wall but also damages membranous structures within the cell. nih.govresearchgate.net Observed effects include disruption of the cell membrane, partial loss of the nuclear membrane, and expansion of the endoplasmic reticulum. nih.govresearchgate.net These internal injuries are likely secondary consequences of the primary damage to the cell wall, which compromises the cell's structural integrity and leads to lysis. nih.gov

The application of SEM and TEM to study this compound would allow researchers to confirm that it induces similar morphological damage, consistent with the inhibition of 1,3-beta-D-glucan synthesis.

Microscopy MethodObserved Morphological Changes (Based on Micafungin Studies)Reference
Scanning Electron Microscopy (SEM)Increased and abnormal lateral branching of hyphae. Disruption and rupture of hyphal tips. Collapse and wrinkling of the entire hypha. researchgate.netresearchgate.netnih.gov
Transmission Electron Microscopy (TEM)Disruption of the plasma membrane. Partial loss of the nuclear membrane. Expansion of the endoplasmic reticulum. Abnormal septum formation. nih.govresearchgate.net

Fluorescence-Based Assays for Enzyme Inhibition

Fluorescence-based assays are highly sensitive and widely used methods for studying enzyme kinetics and screening for enzyme inhibitors. mdpi.comnih.gov To characterize the activity of this compound, a fluorescence-based assay would be employed to directly measure its inhibitory effect on its molecular target, the 1,3-beta-D-glucan synthase enzyme. nih.gov

The principle of this assay involves measuring the activity of the enzyme, which synthesizes 1,3-beta-D-glucan, a major component of the fungal cell wall. drugbank.comnih.gov In a common assay format, a cell-free extract containing the 1,3-beta-D-glucan synthase enzyme is incubated with its substrate, UDP-glucose, and a fluorophore. The glucan product of the enzymatic reaction can be quantified by its ability to bind to a fluorescent dye, such as aniline (B41778) blue, which results in a measurable increase in fluorescence.

When an inhibitor like this compound is introduced into the reaction, it binds to the enzyme, reducing its activity. This leads to a decrease in the amount of glucan produced and, consequently, a reduction in the fluorescent signal. The initial rate of the reaction (Vi) is measured in the presence of various concentrations of the inhibitor and compared to the rate of the uninhibited reaction (Vo). researchgate.net This allows for the calculation of key inhibitory parameters, such as the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. researchgate.net Such assays provide a quantitative measure of the compound's potency at the molecular level, confirming its mechanism of action. mdpi.com

Assay ComponentFunction/PrincipleReference
Enzyme SourceCell-free lysate or purified 1,3-beta-D-glucan synthase from a target fungus (e.g., Candida albicans). nih.gov
SubstrateUDP-glucose, the precursor for glucan synthesis. nih.gov
InhibitorThis compound at varying concentrations.
Detection ReagentA fluorescent dye (e.g., aniline blue) that binds to the synthesized (1,3)-β-D-glucan product. nih.gov
MeasurementThe reaction rate is determined by measuring the change in fluorescence intensity over time. Inhibition is quantified by the reduction in this rate. mdpi.comresearchgate.net

Structural Modifications and Their Implications for Investigational Compounds

Systematic Studies of Echinocandin Structural Analogs

Echinocandins are a class of lipopeptide antifungal agents that function by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. nih.govresearchgate.nettandfonline.com This class includes clinically significant semi-synthetic derivatives such as caspofungin, micafungin (B1204384), and anidulafungin (B1665494), as well as the newer agent rezafungin. researchgate.net These drugs are derived from natural products of fungal metabolism, such as echinocandin B and pneumocandin B0. nih.gov O-Desulfo Micafungin is recognized as a process-related impurity or degradation product of micafungin.

Systematic studies of echinocandin analogs have been crucial in optimizing their pharmacological properties. These investigations often involve modifying the cyclic hexapeptide core and the N-linked acyl side chain. nih.govnih.gov For instance, the development of caspofungin from pneumocandin B0 involved modifications to improve water solubility and reduce toxicity. nih.gov Similarly, the creation of rezafungin, a structural analogue of anidulafungin, involved altering the C5 ornithine position to enhance chemical stability and prolong its half-life. researchgate.netmdpi.com

The study of structural analogs like this compound provides valuable insights into the structure-activity relationships (SAR) of echinocandins. This compound, also known as Micafungin Impurity D, is the desulfated version of micafungin. veeprho.com Its primary structural difference is the absence of the sulfate (B86663) group on the dihydroxyhomotyrosine residue. researchgate.net This modification is significant, as the sulfate moiety in micafungin is thought to play a role in its interaction with the target enzyme, β-(1,3)-D-glucan synthase.

Table 1: Key Echinocandin Compounds and their Precursors

Compound Type Precursor Key Structural Feature
Caspofungin Semi-synthetic Pneumocandin B0 Modified pneumocandin B0 to enhance water solubility. nih.gov
Micafungin Semi-synthetic FR901379 Contains a sulfate group on the dihydroxyhomotyrosine residue. researchgate.net
Anidulafungin Semi-synthetic Echinocandin B Possesses a unique lipophilic side chain. nih.gov
Rezafungin Semi-synthetic Anidulafungin Choline (B1196258) amine ether at the C5 ornithine position for increased stability. nih.govresearchgate.net
This compound Micafungin-related Micafungin Lacks the sulfate group present in micafungin.

Relationships Between Specific Functional Groups and Antifungal Activity

The lipid side chain acts as an anchor, allowing the drug to embed in the fungal cell membrane, which is a prerequisite for its inhibitory action on β-(1,3)-D-glucan synthase. nih.gov The length and composition of this acyl chain influence the antifungal potency and spectrum.

The cyclic hexapeptide core is responsible for the direct interaction with the target enzyme. Several amino acid residues within this core are crucial for maintaining the three-dimensional conformation necessary for activity. nih.govacs.org Studies have shown that modifications to the amino acids in the hexapeptide ring can disrupt internal hydrogen bonds and lead to a reduction or complete loss of antifungal activity. acs.orgnih.gov

Specific functional groups on the peptide core have been the subject of extensive research:

Hydroxyl Groups: Hydroxyl groups on amino acid residues like 3,4-dihydroxyhomotyrosine and 4-hydroxyproline (B1632879) are important for antifungal efficacy and improve the compound's water solubility and stability. nih.gov

Catechol Group: The catechol functional group, present in micafungin, has been investigated for its potential role in metabolism. It has been hypothesized that this group could interact with catechol-O-methyltransferase (COMT), although studies have shown that at clinically relevant concentrations, the impact on COMT activity is minimal. oup.com

Sulfate Group: The sulfate group on the homotyrosine residue of micafungin is a distinguishing feature. Its absence in this compound is believed to reduce antifungal efficacy. This suggests the sulfate moiety is important for the optimal binding of micafungin to β-(1,3)-D-glucan synthase.

Benzylic Alcohol: Research involving the removal of the benzylic alcohol from the 3S,4S-dihydroxy-L-homotyrosine residue of anidulafungin and rezafungin has shown enhanced activity against some echinocandin-resistant strains. acs.orgchemrxiv.org This indicates that specific hydroxyl groups may not be essential for activity and their removal can even be beneficial in overcoming certain resistance mechanisms. acs.org

The study of this compound, which lacks the sulfate group, underscores the importance of this functional group for the parent compound's activity. The diminished efficacy of desulfonated analogs highlights the precision of the drug-target interaction.

Theoretical Frameworks for Structure-Activity Relationships in Echinocandins

The structure-activity relationship (SAR) of echinocandins is a complex interplay of stereochemistry, conformational rigidity, and the nature of various functional groups. Theoretical frameworks for understanding these relationships are built upon a combination of empirical data from analog synthesis and computational modeling.

A foundational principle of echinocandin SAR is the necessity of the cyclic hexapeptide core for target inhibition and the lipophilic side chain for membrane anchoring. nih.gov The three-dimensional structure of the hexapeptide is critical, and any modifications that disrupt its conformation are likely to abolish antifungal activity. acs.orgnih.gov

Computational docking simulations have been employed to model the interaction between echinocandins and the catalytic subunit of β-(1,3)-D-glucan synthase, Fks1p. chemrxiv.org These models suggest that echinocandins may form a ternary complex with both the enzyme and membrane lipids. researchgate.net Such models help to rationalize the effects of specific structural modifications. For instance, the removal of the benzylic alcohol from the homotyrosine residue was predicted and later confirmed to improve activity against certain resistant FKS mutants, suggesting this group may have unfavorable steric interactions in the mutated enzyme's binding pocket. acs.orgchemrxiv.org

The case of this compound fits within this framework. The sulfate group in micafungin likely contributes to the binding affinity for the target enzyme through specific electrostatic or hydrogen-bonding interactions. Its removal in this compound would disrupt these interactions, leading to a predicted and observed decrease in inhibitory potency.

The development of next-generation echinocandins like rezafungin further illustrates these principles. By modifying the hemiaminal at the C5 ornithine position to a more stable choline amine ether, researchers were able to significantly improve the compound's pharmacokinetic profile without compromising its antifungal potency. researchgate.netmdpi.comnih.gov This highlights a key strategy in modern drug design: enhancing stability and pharmacokinetics through targeted modifications at positions that are not directly involved in the critical pharmacophore-target interaction. nih.gov

Future Directions in Basic and Translational Research

Elucidation of Undefined Biosynthetic Pathways

The biosynthesis of echinocandins, including the precursor to micafungin (B1204384), is a complex process involving nonribosomal peptide synthetases (NRPS) and various tailoring enzymes. nih.govacs.org Micafungin is distinguished from other echinocandins by a unique O-sulfonate group on its homotyrosine residue, which is absent in O-Desulfo Micafungin. nih.govasm.org This sulfonation is a critical final step in the biosynthesis of FR901379, the immediate sulfonated precursor from which micafungin is synthesized. nih.govtandfonline.com

Recent research has successfully identified the genes responsible for this O-sulfonation. acs.orgnih.gov Studies have confirmed that the sulfonation occurs post-assembly of the hexapeptide core. The cyclic hexapeptide is first hydroxylated by a cytochrome P450 enzyme (McfP) and then sulfonated by a sulfotransferase (McfS). nih.gov The genes for these enzymes were found to be physically separate from the core biosynthetic gene cluster. acs.org

Future research will likely focus on the intricate regulatory networks that control the expression of these sulfonation genes. Understanding the specific induction and repression mechanisms could lead to engineered fungal strains with improved production yields of the desired sulfonated product, minimizing the accumulation of the this compound impurity. Furthermore, characterizing the substrate specificity of the sulfotransferase McfS could open avenues for generating novel sulfonated echinocandins with potentially altered pharmacological properties.

Advanced Molecular Modeling of Compound-Target Interactions

The antifungal activity of echinocandins stems from the non-competitive inhibition of the enzyme 1,3-β-D-glucan synthase, which is essential for fungal cell wall integrity. wikipedia.org The target enzyme complex has two main subunits, Fks1 and Rho1, with the Fks1 subunit being the direct binding site for the drug. mdpi.com The sulfate (B86663) group of micafungin is considered important for its binding affinity to this target. Consequently, this compound, lacking this group, is presumed to have diminished antifungal efficacy due to reduced target affinity.

Advanced molecular modeling and cryogenic electron microscopy (cryo-EM) have begun to provide high-resolution structures of the Fks1 protein. researchgate.netchemrxiv.org These structural insights allow for detailed docking experiments to model the precise interactions between echinocandins and the enzyme's binding pocket.

Development of Novel Analytical Methods for Trace Impurity Detection

This compound, also known as Micafungin Impurity D, is a process-related impurity in the manufacturing of Micafungin sodium. veeprho.com Its presence must be carefully monitored to ensure the quality, safety, and stability of the final drug product. The development of sensitive and robust analytical methods for detecting and quantifying trace levels of this and other impurities is therefore a critical aspect of pharmaceutical quality control.

Current methods predominantly use Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (RP-UPLC). ijpsr.com These methods have been validated according to ICH guidelines for specificity, linearity, accuracy, and precision. ijpsr.comnih.gov

ParameterDeveloped RP-UPLC Method Details
Column Phenomenex Aeris peptide XB C18 (150×2.1 mm, 1.7 µm)
Mobile Phase Gradient of 0.01 M phosphate (B84403) buffer (pH 2.9) and acetonitrile (B52724)
Flow Rate 0.3 ml/min
Column Temperature 45 °C
Detection Wavelength 279 nm
Specificity Method is specific for Micafungin and its known impurities (A, B, C, and D), with a peak purity index >999 and resolution >1.5 between peaks. ijpsr.com
LOD/LOQ The limit of detection (LOD) for impurities is in the range of 0.006%–0.013%, demonstrating high sensitivity. nih.gov

This table presents a summary of a validated RP-UPLC method for the determination of Micafungin and its impurities, including this compound (Impurity D).

Future research in this area should aim to develop even faster and more sensitive methods, possibly exploring advanced techniques like mass spectrometry-coupled chromatography (LC-MS/MS) for unambiguous identification and quantification at extremely low levels. Another avenue is the development of methods for detecting elemental impurities using techniques such as Inductively Coupled Plasma–Mass Spectrometry (ICP-MS), which has been successfully validated for 24 elemental impurities in micafungin for injection. researchgate.net

Investigating the Role of this compound in Fungal Stress Response Pathways

Fungi possess sophisticated stress response mechanisms to counteract cell wall damage. When challenged with echinocandins that inhibit glucan synthesis, fungi often activate the cell wall integrity (CWI) pathway. researchgate.netnih.gov This can lead to a compensatory increase in the synthesis of chitin (B13524), another key cell wall polymer, as an adaptive survival mechanism. nih.gov This adaptive response can contribute to the development of drug tolerance, which may precede the emergence of full-blown resistance. nih.gov

While this compound has weaker antifungal activity, it still interacts with the 1,3-β-D-glucan synthase target. It is plausible that even this weaker interaction is sufficient to induce a low-level stress response in fungal cells. Future investigations should explore whether exposure to this compound, particularly at sub-inhibitory concentrations, can trigger the CWI pathway and upregulate chitin synthesis. This could be studied by measuring the expression of key genes in the pathway (e.g., those encoding chitin synthases) and quantifying cellular chitin content after exposure. Understanding if this impurity can "prime" the fungus for resistance could have implications for manufacturing specifications and the acceptable limits for such impurities in the final drug product.

Design of New Echinocandin Derivatives Based on Structural Insights from this compound

The structure of this compound serves as a natural scaffold for the semi-synthesis of new echinocandin derivatives. By using it as a starting point, medicinal chemists can explore targeted modifications aimed at improving efficacy and overcoming resistance.

Targeted Modifications for Enhanced Enzymatic Affinity

The absence of the sulfate group in this compound reduces its affinity for the Fks1p target. One clear research direction is to add alternative chemical moieties to the homotyrosine residue to restore or even enhance this affinity. Drawing inspiration from other fields, such as antibody engineering where site-selective modifications have been shown to dramatically enhance receptor affinity, a similar approach could be applied here. nih.gov Researchers could enzymatically or chemically attach a variety of small functional groups to the hydroxyl group of the homotyrosine on the this compound core. The goal would be to identify modifications that establish new favorable interactions (e.g., hydrogen bonds, van der Waals contacts) with amino acid residues in the enzyme's binding pocket, thereby increasing enzymatic affinity.

Strategies to Circumvent Known Resistance Mechanisms

The primary mechanism of clinical resistance to echinocandins involves point mutations in highly conserved "hot spot" regions of the FKS genes. researchgate.netnih.gov These mutations alter the conformation of the drug-binding pocket, reducing the drug's ability to bind effectively, often through steric hindrance. researchgate.net

Recent research has shown that simplifying the echinocandin structure by removing certain functional groups can enhance activity against resistant strains. researchgate.netchemrxiv.org This is based on the hypothesis that a less complex molecule might avoid the steric clashes introduced by the Fks mutations. researchgate.net this compound, being a natural, less-decorated scaffold, is an ideal starting point for this strategy. Future design efforts could involve:

Molecular Docking: Using the cryo-EM structures of mutant Fks1 proteins to model how this compound and its potential derivatives fit into the altered binding site. researchgate.netchemrxiv.org

Structure-Guided Synthesis: Systematically modifying the this compound core—for instance, by altering the N-acyl side chain or other amino acid residues—to create derivatives that are less affected by the resistance-conferring mutations. The goal is to design molecules that retain potent inhibitory activity against a wide range of mutant Fks enzymes.

By leveraging the structural information from this compound, researchers can pursue rational drug design strategies to develop a new generation of echinocandins that are both potent and resilient to known resistance mechanisms.

Q & A

Q. How can translational research frameworks improve the clinical applicability of this compound findings?

  • Methodological Answer: Adopt bidirectional translation models:
  • Bench-to-Bedside: Validate biomarkers (e.g., serum (1→3)-β-D-glucan levels) in preclinical models before human trials.
  • Bedside-to-Bench: Use clinical isolates to refine in vitro resistance testing protocols. Leverage patient-derived organoids for personalized efficacy assessments .

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